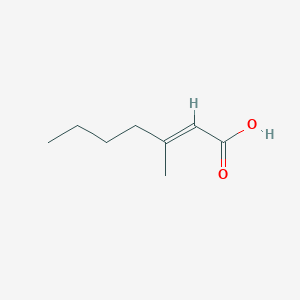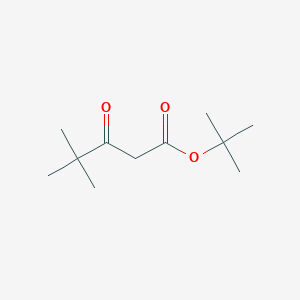
3-Methyl-2E-heptenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2E-heptenoic acid is a medium-chain fatty acid with the molecular formula C8H14O2. It is also known by its IUPAC name, (E)-3-methylhept-2-enoic acid . This compound is characterized by its unsaturated carbon chain and carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2E-heptenoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methyl-2-heptyn-1-ol. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2E-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, or anhydrides.
Applications De Recherche Scientifique
3-Methyl-2E-heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Mécanisme D'action
The mechanism of action of 3-Methyl-2E-heptenoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting their fluidity and function. Additionally, it may act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-hexenoic acid: Another medium-chain fatty acid with similar structural features but a shorter carbon chain.
3-Methyl-3E-heptenoic acid: An isomer with a different configuration of the double bond.
Uniqueness
3-Methyl-2E-heptenoic acid is unique due to its specific double bond configuration and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(E)-3-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ |
Clé InChI |
BBLRVFUTKVICCR-VOTSOKGWSA-N |
SMILES isomérique |
CCCC/C(=C/C(=O)O)/C |
SMILES canonique |
CCCCC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13031241.png)




![tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13031273.png)



![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

